N-([2,3'-bifuran]-5-ylmethyl)-5-bromonicotinamide
Description
N-([2,3'-Bifuran]-5-ylmethyl)-5-bromonicotinamide is a synthetic organic compound featuring a bifuran core linked via a methylene group to a 5-bromonicotinamide moiety. The bifuran system ([2,3'-bifuran]) consists of two fused furan rings, contributing rigidity and π-conjugation, while the 5-bromonicotinamide group introduces a pyridine ring substituted with a bromine atom at the 5-position and a carboxamide functional group.
Properties
IUPAC Name |
5-bromo-N-[[5-(furan-3-yl)furan-2-yl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O3/c16-12-5-11(6-17-7-12)15(19)18-8-13-1-2-14(21-13)10-3-4-20-9-10/h1-7,9H,8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNBPHXBQRMZLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CC=C(O2)CNC(=O)C3=CC(=CN=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-5-bromonicotinamide typically involves the coupling of a bifuran derivative with a bromonicotinamide precursor. One common method includes the use of microwave-assisted conditions to facilitate the reaction. For instance, furfurylamine and 2,5-furandicarboxylic acid can be reacted in the presence of coupling reagents such as DMT/NMM/TsO− or EDC under microwave irradiation . This method allows for efficient synthesis with good yields.
Industrial Production Methods: While specific industrial production methods for N-([2,3’-bifuran]-5-ylmethyl)-5-bromonicotinamide are not well-documented, the principles of microwave-assisted synthesis and the use of effective coupling reagents can be scaled up for larger production. Optimization of reaction conditions, such as solvent choice and reaction time, is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: N-([2,3’-bifuran]-5-ylmethyl)-5-bromonicotinamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding furanones.
Reduction: The bromonicotinamide group can be reduced to form amine derivatives.
Substitution: The bromine atom in the nicotinamide group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products:
Oxidation: Formation of furanones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nicotinamide derivatives.
Scientific Research Applications
N-([2,3’-bifuran]-5-ylmethyl)-5-bromonicotinamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)-5-bromonicotinamide involves its interaction with specific molecular targets. The bifuran moiety can interact with biological macromolecules, while the bromonicotinamide group can modulate enzymatic activity. The compound may exert its effects through pathways involving oxidative stress or inhibition of specific enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
N-([2,3′-Bifuran]-5-ylmethyl)-2-(trifluoromethyl)benzamide (CAS: 2034341-77-8)
- Structural Differences : Replaces the 5-bromonicotinamide group with a 2-(trifluoromethyl)benzamide. The trifluoromethyl group is strongly electron-withdrawing, while the bromine in the target compound offers moderate electronegativity and enhanced van der Waals interactions.
Physicochemical Properties :
Property N-([2,3′-Bifuran]-5-ylmethyl)-2-(trifluoromethyl)benzamide N-([2,3'-Bifuran]-5-ylmethyl)-5-bromonicotinamide (Predicted) Molecular Weight 335.28 g/mol ~365.2 g/mol (estimated) Boiling Point 288.3±40.0 °C Higher (due to bromine’s polarizability) Density 1.315±0.06 g/cm³ ~1.4–1.5 g/cm³ (predicted) pKa 13.15±0.46 Lower (pyridine nitrogen may reduce basicity) Functional Implications : The benzamide derivative’s trifluoromethyl group enhances lipid solubility, whereas the bromine in the target compound may improve halogen bonding in biological systems.
B. Purine-Based Analogues (e.g., Compounds 17f, 18a–d from )
- Structural Differences : Feature a purine core with bipyridine or indole substituents instead of a bifuran-nicotinamide scaffold. For example, N-([2,3′-Bipyridin]-5-ylmethyl)-9-isopropyl-2-phenyl-9H-purin-6-amine (18a) includes a purine ring, isopropyl group, and phenyl substitution.
- Functional Implications : The purine derivatives exhibit CDK inhibitory activity due to their ability to mimic ATP-binding motifs. In contrast, the target compound’s bifuran-nicotinamide structure may target distinct enzyme pockets, leveraging bromine’s halogen bonding and the pyridine’s hydrogen-bonding capacity.
Electronic and Steric Profiles
- Bifuran vs. However, bipyridine’s nitrogen atoms improve coordination with metal ions or polar residues in enzymes.
- Bromine vs. Trifluoromethyl : Bromine’s larger atomic radius and polarizability may increase binding affinity in hydrophobic pockets, whereas the trifluoromethyl group’s electronegativity stabilizes adjacent charges in enzymatic active sites.
Biological Activity
N-([2,3'-bifuran]-5-ylmethyl)-5-bromonicotinamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, interactions with biological systems, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a bifuran moiety and a brominated nicotinamide ring. The molecular formula is , and it possesses a molecular weight of approximately 284.12 g/mol. The compound's structure allows for diverse interactions with biological targets, making it a candidate for further pharmacological exploration.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it may interfere with nicotinamide adenine dinucleotide (NAD+) biosynthesis pathways, which are crucial for energy metabolism and cellular repair processes .
- Receptor Binding : this compound can bind to various receptors, potentially modulating signal transduction pathways. This interaction can lead to changes in cellular functions and may influence processes such as apoptosis and cell proliferation.
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity in vitro:
- Anticancer Activity : In studies assessing its cytotoxic effects on cancer cell lines, the compound showed promising results by inducing apoptosis in specific tumor types. The mechanism involves the activation of caspase pathways, leading to programmed cell death .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against various bacterial strains. It was found to inhibit the growth of Gram-positive bacteria, suggesting potential use as an antimicrobial agent .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- A study involving human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent reduction in cell viability, particularly noted in breast cancer cells .
- Another investigation focused on its effects on microbial biofilms demonstrated that the compound could disrupt biofilm formation in Staphylococcus aureus, indicating its potential as a therapeutic agent against resistant bacterial strains.
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
